{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane
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Overview
Description
{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of both di(propan-2-yl)phosphanyl and triphenylphosphane groups. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and their role in catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is favored due to its versatility and efficiency in producing various phosphine derivatives.
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .
Scientific Research Applications
{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tertiary phosphines such as:
- Triphenylphosphine
- Diethylphosphine
- Diphenylphosphine
Uniqueness
What sets {[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane apart is its unique combination of di(propan-2-yl)phosphanyl and triphenylphosphane groups, which provide distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Properties
CAS No. |
92220-64-9 |
---|---|
Molecular Formula |
C25H30P2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
di(propan-2-yl)phosphanylmethylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H30P2/c1-21(2)26(22(3)4)20-27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-22H,1-4H3 |
InChI Key |
AJBBWDYRUHFUSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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